6,7-dimethyl5-(3,4-dichlorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
CAS No.: 107124-27-6
Cat. No.: VC4190301
Molecular Formula: C16H13Cl2NO6S
Molecular Weight: 418.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107124-27-6 |
|---|---|
| Molecular Formula | C16H13Cl2NO6S |
| Molecular Weight | 418.24 |
| IUPAC Name | dimethyl 5-(3,4-dichlorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
| Standard InChI | InChI=1S/C16H13Cl2NO6S/c1-24-15(20)12-11-6-26(22,23)7-19(11)14(13(12)16(21)25-2)8-3-4-9(17)10(18)5-8/h3-5H,6-7H2,1-2H3 |
| Standard InChI Key | GUAKKKUMHGAMEY-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2CS(=O)(=O)CN2C(=C1C(=O)OC)C3=CC(=C(C=C3)Cl)Cl |
Introduction
6,7-Dimethyl-5-(3,4-dichlorophenyl)-2,2-dioxo-1H,3H-2λ6-pyrrolo[1,2-c] thiazole-6,7-dicarboxylate is a complex organic compound with significant interest in medicinal chemistry. It belongs to a class of heterocyclic compounds known for their biological activity, particularly as modulators of toll-like receptors (TLRs), which play a crucial role in the immune response.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of chlorinated phenols and various carboxylic acids under controlled conditions to ensure high yields and purity. The reaction conditions often involve specific temperatures and solvents that favor the desired reaction pathways while minimizing side reactions.
Synthesis Steps
-
Starting Materials: Chlorinated phenols and carboxylic acids are typically used as starting materials.
-
Reaction Conditions: Specific temperatures and solvents are chosen to optimize the reaction yield and purity.
-
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Biological Activity and Applications
This compound is of interest due to its potential as a modulator of toll-like receptors (TLRs), which are crucial in the immune response. Studies indicate that similar compounds can significantly alter cytokine profiles in vitro and in vivo, suggesting potential therapeutic benefits in inflammatory diseases.
Potential Applications
-
Medicinal Chemistry: As a modulator of immune responses, it may have applications in treating inflammatory conditions.
-
Pharmaceutical Research: Further research is needed to fully explore its pharmacokinetic properties and potential therapeutic uses.
Suppliers and Availability
The compound is available from several suppliers globally, including Key Organics Ltd. in the United Kingdom .
Suppliers
| Supplier | Location | Contact |
|---|---|---|
| Key Organics Ltd. | United Kingdom | info@keyorganics.net |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume